(4-(2-chlorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Description

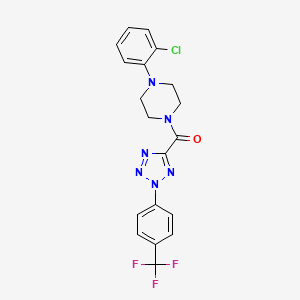

The compound (4-(2-chlorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone features a piperazine core substituted at the 4-position with a 2-chlorophenyl group. The methanone linker connects to a 2H-tetrazol-5-yl ring, which is further substituted with a 4-(trifluoromethyl)phenyl group. Such hybrid architectures are common in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes where aromatic and heterocyclic motifs play critical roles .

Properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N6O/c20-15-3-1-2-4-16(15)27-9-11-28(12-10-27)18(30)17-24-26-29(25-17)14-7-5-13(6-8-14)19(21,22)23/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECPTEZXMOCSJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound "(4-(2-chlorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone" is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize the available data regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C19H19ClF3N5O

- Molecular Weight : 403.84 g/mol

- Key Functional Groups : Piperazine, tetrazole, chlorophenyl, trifluoromethyl.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The tetrazole ring contributes to the compound's ability to interact with enzymes and receptors due to its electron-withdrawing properties.

Antitumor Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit significant antitumor properties. For instance, compounds similar to the one under investigation have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A431 | 1.98 | Apoptosis induction via Bcl-2 inhibition |

| Compound B | U251 | 1.61 | Cell cycle arrest at G2/M phase |

Antidepressant Activity

The piperazine component is associated with antidepressant effects, likely through modulation of serotonin receptors. Compounds with similar structures have been evaluated in preclinical models for their ability to alleviate symptoms of depression by increasing serotonin levels in synaptic clefts .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties, as seen in related piperazine derivatives that inhibit cytokine production and reduce inflammation in animal models . This activity could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Chlorophenyl Group : Enhances receptor binding affinity.

- Trifluoromethyl Substitution : Increases metabolic stability and lipophilicity.

- Tetrazole Ring : Contributes to increased potency against specific molecular targets.

Case Studies

- Study on Antitumor Activity : A series of tetrazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that modifications at the piperazine nitrogen significantly affected cytotoxicity, with certain substitutions leading to enhanced activity .

- Neuropharmacological Evaluation : In a behavioral study using rodent models, compounds similar to the target molecule demonstrated significant antidepressant-like effects in forced swim tests, correlating with increased serotonergic activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 459.9 g/mol. The structure features a piperazine ring, which is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. The presence of the tetrazole moiety further enhances its biological activity by influencing receptor interactions and pharmacokinetics .

Pharmacological Applications

2.1 Antidepressant Activity

Research indicates that compounds containing piperazine and tetrazole structures may exhibit significant antidepressant properties. The modulation of serotonin receptors by the piperazine moiety can lead to increased serotonin levels in the synaptic cleft, providing relief from depressive symptoms. In animal models, derivatives of this compound have shown promising results in reducing depression-like behaviors .

2.2 Anticonvulsant Effects

Another notable application is the anticonvulsant activity observed in related compounds. Studies have demonstrated that modifications in the piperazine structure can enhance efficacy against seizures, suggesting that this compound could be explored further for its potential to treat epilepsy .

2.3 Anticancer Properties

Preliminary studies have indicated that similar compounds exhibit anticancer activity against various cell lines, including HCT-116 and HepG2. The mechanism is believed to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled study, a derivative of this compound was administered to rodents exhibiting depression-like symptoms. Results indicated a significant reduction in immobility time in the forced swim test compared to control groups, suggesting strong antidepressant properties .

Case Study 2: Anticonvulsant Activity

A series of experiments were conducted using various analogs of this compound in seizure models (Maximal Electroshock Test). The results showed that specific substitutions on the piperazine ring enhanced anticonvulsant activity, highlighting the importance of structural modifications .

Comparison with Similar Compounds

Research Findings and Implications

- Metabolic Stability: The tetrazole ring’s resistance to cytochrome P450-mediated oxidation may confer longer half-lives compared to thiophene-containing compounds .

- Solubility Challenges: High lipophilicity from the chlorophenyl and trifluoromethyl groups may necessitate formulation optimization for bioavailability.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing this compound?

Answer:

The synthesis of this compound involves coupling 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid with 4-(2-chlorophenyl)piperazine via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt). Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity through ¹H/¹³C NMR, focusing on piperazine proton splitting (δ ~3.5–4.5 ppm) and tetrazole ring signals (δ ~8.5–9.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₁₉H₁₆ClF₃N₆O, theoretical MW: 452.81) .

- X-ray Crystallography : Resolve crystal packing and stereochemistry, as demonstrated for analogous piperazine-tetrazole hybrids (e.g., monoclinic P21/c space group, unit cell parameters: a = 6.0686 Å, b = 18.6887 Å) .

Basic: How can researchers assess the compound’s solubility and stability under experimental conditions?

Answer:

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy (λmax ~270–300 nm for tetrazole derivatives) .

- Stability Studies :

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in serotonin receptor binding?

Answer:

- In Silico Docking : Use AutoDock Vina to model interactions with 5-HT₁A/2A receptors. Focus on hydrogen bonding with piperazine nitrogen and hydrophobic interactions with the trifluoromethyl group .

- Radioligand Binding Assays : Compete against [³H]-8-OH-DPAT (5-HT₁A) or [³H]-ketanserin (5-HT₂A) in HEK-293 cells expressing human receptors. Calculate IC₅₀ and Ki values using nonlinear regression (GraphPad Prism) .

- Functional Assays : Measure cAMP accumulation (5-HT₁A) or calcium flux (5-HT₂A) to confirm agonism/antagonism .

Advanced: How should researchers resolve contradictions in pharmacokinetic data across species?

Answer:

- Interspecies Scaling : Apply allometric principles (e.g., body surface area) to adjust doses between rodents and primates. Validate with in vitro microsomal stability assays (rat vs. human liver microsomes) .

- Metabolite Identification : Use LC-MS/MS to compare metabolic pathways (e.g., CYP450-mediated oxidation of the piperazine ring) .

- Statistical Reconciliation : Employ Bayesian meta-analysis to integrate conflicting bioavailability data, accounting for covariates like age, sex, and formulation .

Advanced: What methodologies are suitable for studying environmental degradation pathways?

Answer:

- Abiotic Degradation : Expose to simulated sunlight (Xe lamp, λ > 290 nm) in aqueous buffers (pH 4–9). Monitor breakdown products via GC-MS, focusing on chlorophenyl and trifluoromethyl metabolites .

- Biotic Degradation : Incubate with soil microbiota (OECD 307 guidelines); quantify residual compound via UPLC-TOF/MS .

- QSAR Modeling : Predict ecotoxicity using EPI Suite™, emphasizing logP (estimated ~3.2) and bioaccumulation potential .

Advanced: How can crystallographic data inform polymorph screening?

Answer:

- Polymorph Prediction : Use Mercury CSD software to analyze packing motifs (e.g., piperazine-tetrazole π-stacking) from analogous structures .

- Experimental Screening : Recrystallize from 10 solvent systems (e.g., ethanol, acetonitrile) under varying temperatures. Characterize via PXRD and DSC to identify Form I (melting point ~180–185°C) vs. hydrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.